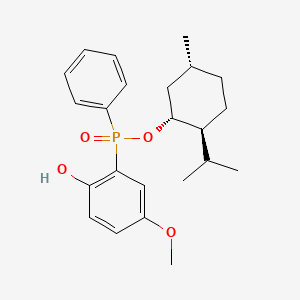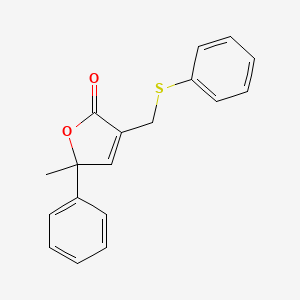
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine is a complex organic compound that features a unique combination of an imidazole ring, a butyl group, a chlorine atom, and a diphenylisoxazolidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Butyl and Chlorine Groups: The butyl group is introduced via alkylation, and the chlorine atom is added through halogenation using reagents such as thionyl chloride.
Formation of the Isoxazolidine Ring: The isoxazolidine ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a diphenyl-substituted alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the butyl group.
Reduction: Reduction reactions can target the imidazole ring and the isoxazolidine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the imidazole and butyl groups.
Reduction: Reduced forms of the imidazole and isoxazolidine rings.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the isoxazolidine ring can provide steric hindrance and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-5-chloro-1H-imidazol-4-yl)methanol: Shares the imidazole ring and butyl group but lacks the isoxazolidine structure.
2-Butyl-4-chloro-5-hydroxymethylimidazole: Similar structure but with a hydroxymethyl group instead of the diphenylisoxazolidine.
Uniqueness
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine is unique due to its combination of an imidazole ring, a butyl group, a chlorine atom, and a diphenylisoxazolidine structure. This unique combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
825645-37-2 |
|---|---|
Formule moléculaire |
C22H24ClN3O |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H24ClN3O/c1-2-3-14-20-24-21(22(23)25-20)18-15-19(16-10-6-4-7-11-16)27-26(18)17-12-8-5-9-13-17/h4-13,18-19H,2-3,14-15H2,1H3,(H,24,25) |
Clé InChI |
ZGNGEZQDYZKCOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(N1)C2CC(ON2C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



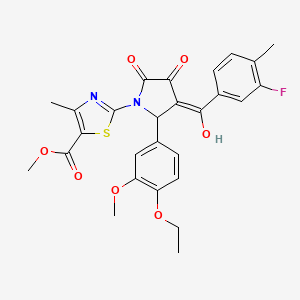
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
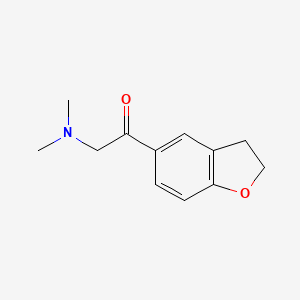

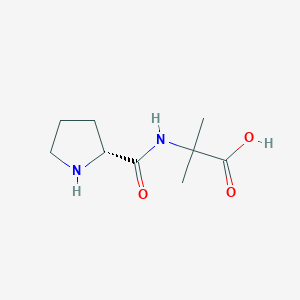
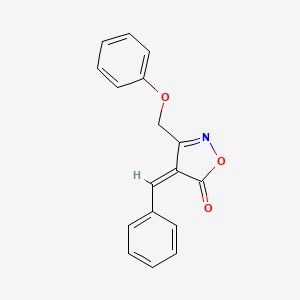
![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)

